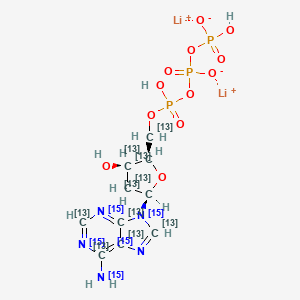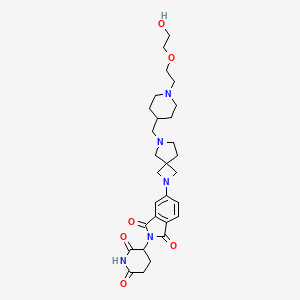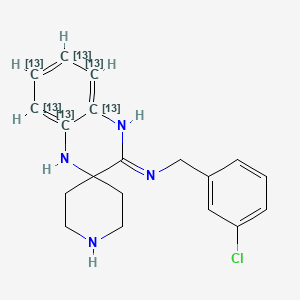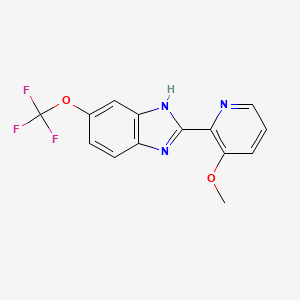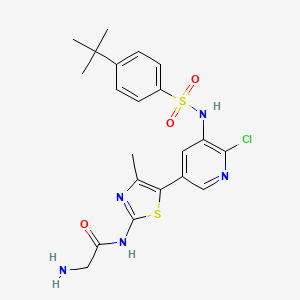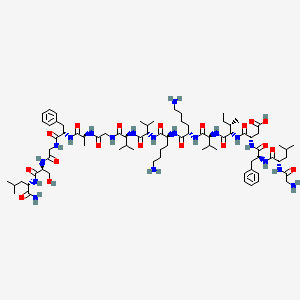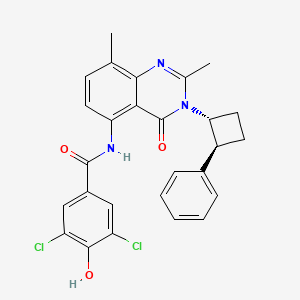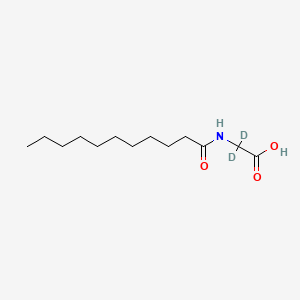
N-Undecanoylglycine-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Undecanoylglycine-d2 is a deuterated form of N-Undecanoylglycine, which is an N-acylglycine with an acyl group that is undecanoyl. This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and biochemical studies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Undecanoylglycine-d2 typically involves the acylation of glycine with undecanoic acid. The deuterated form is achieved by incorporating deuterium atoms into the glycine molecule. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the acylation process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure the high purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) are commonly used for purification .
化学反应分析
Types of Reactions: N-Undecanoylglycine-d2 can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
N-Undecanoylglycine-d2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in analytical chemistry to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the development of new materials and chemicals, particularly in the field of stable isotope labeling
作用机制
The mechanism of action of N-Undecanoylglycine-d2 involves its interaction with specific molecular targets. For instance, it has been shown to engage with the vomeronasal receptor Vmn2r26, activating the G-protein-coupled receptor-phospholipase C gamma2 (GPCR-PLCγ2)-Ca2+ signaling axis. This activation leads to the production of prostaglandin D2, which enhances mucus secretion and induces antibacterial immunity .
相似化合物的比较
N-Undecanoylglycine: The non-deuterated form of the compound.
N-Decanoylglycine: An N-acylglycine with a decanoyl group.
N-Dodecanoylglycine: An N-acylglycine with a dodecanoyl group.
Uniqueness: N-Undecanoylglycine-d2 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for precise tracing and quantification in various biochemical and pharmacokinetic studies, making it a valuable tool in scientific research .
属性
分子式 |
C13H25NO3 |
|---|---|
分子量 |
245.35 g/mol |
IUPAC 名称 |
2,2-dideuterio-2-(undecanoylamino)acetic acid |
InChI |
InChI=1S/C13H25NO3/c1-2-3-4-5-6-7-8-9-10-12(15)14-11-13(16)17/h2-11H2,1H3,(H,14,15)(H,16,17)/i11D2 |
InChI 键 |
HEUQYIQQCNOXOG-ZWGOZCLVSA-N |
手性 SMILES |
[2H]C([2H])(C(=O)O)NC(=O)CCCCCCCCCC |
规范 SMILES |
CCCCCCCCCCC(=O)NCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


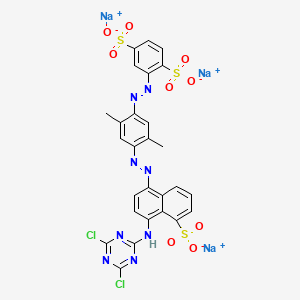
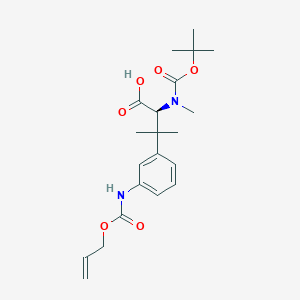
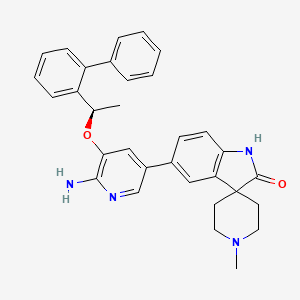
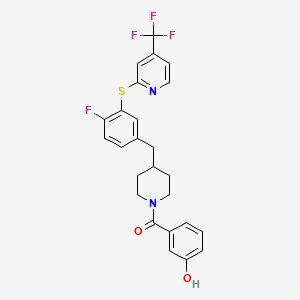
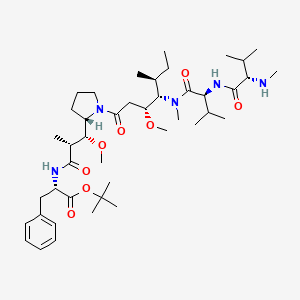
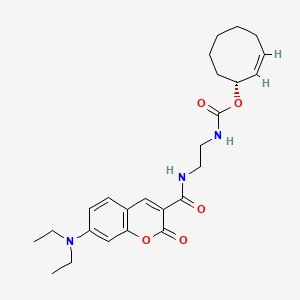
![Dodecasodium;8-[[3-[[3,5-bis[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoylamino]-5-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B15138170.png)
